

"Methyl 2-bromo-5-isopropylthiazole-4-carboxylate" reaction with aryl boronic acids

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Compound of Interest

Compound Name:	Methyl 2-bromo-5-isopropylthiazole-4-carboxylate
Cat. No.:	B1365996

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An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate** with Aryl Boronic Acids

Application Note & Advanced Protocols

Introduction: The Strategic Importance of Arylated Thiazoles

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.^{[1][2][3]} Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery.^[2] The synthesis of 2-arylthiazole derivatives, in particular, is a key strategy for developing novel therapeutics in areas such as oncology, inflammation, and infectious diseases.^{[4][5][6]}

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.^{[7][8]} Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryl and heteroaryl-aryl compounds.^[7] This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed Suzuki-Miyaura reaction between **Methyl 2-bromo-5-isopropylthiazole-4-carboxylate** and a range of aryl boronic acids. This specific

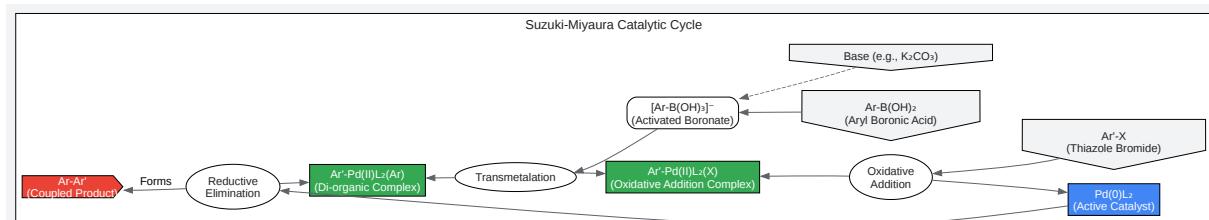
transformation is crucial for creating a library of novel 2-aryl-5-isopropylthiazole-4-carboxylates, which are valuable intermediates in pharmaceutical research and development.

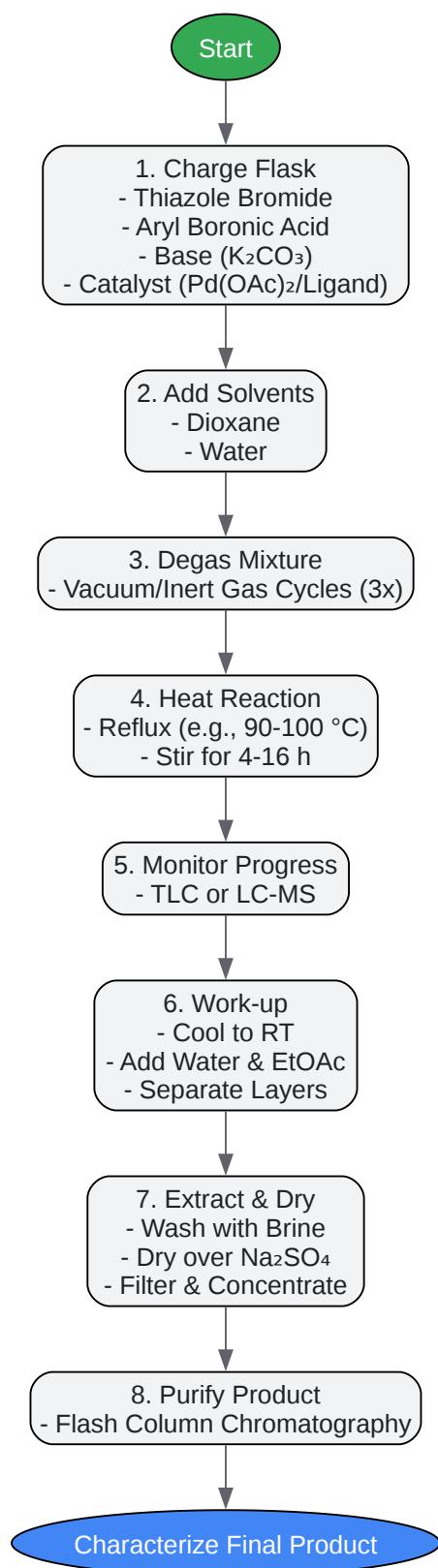
This document is designed for researchers, synthetic chemists, and drug development professionals, offering in-depth mechanistic insights, step-by-step protocols, and troubleshooting advice to ensure successful and reproducible outcomes.

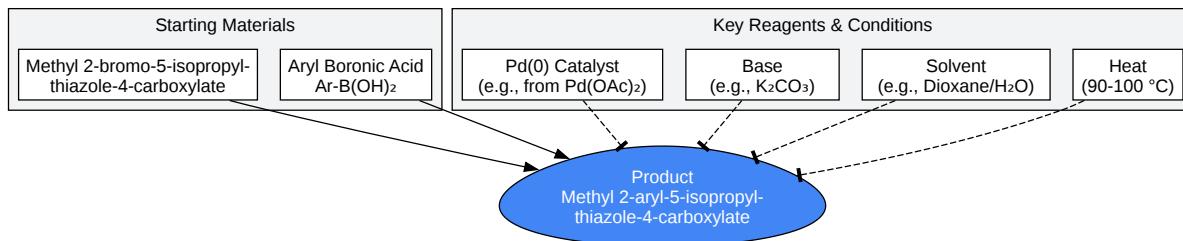
The Reaction Mechanism: A Palladium-Catalyzed Ballet

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.^[8] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting unexpected results. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.^{[7][8]}

- Pillar 1: Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which is often generated *in situ* from a Pd(II) precatalyst. This electron-rich Pd(0) species undergoes oxidative addition by inserting itself into the carbon-bromine bond of the **methyl 2-bromo-5-isopropylthiazole-4-carboxylate**. This is typically the rate-determining step and results in a square planar Pd(II) complex.^[9] The reactivity order for halides is generally I > Br > Cl.^[10]
- Pillar 2: Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃).^[11] The base converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻), which then readily exchanges its aryl group for the halide on the Pd(II) complex.^{[10][12]}
- Pillar 3: Reductive Elimination: In the final step, the two organic ligands on the Pd(II) complex—the thiazole and the aryl group—couple and are expelled from the coordination sphere. This forms the desired C-C bond of the product, 2-aryl-5-isopropylthiazole-4-carboxylate, and regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.^{[7][9]}





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